3-Amino-5-(trifluoromethyl)benzenesulfonamide
CAS No.: 49674-29-5
Cat. No.: VC18141982
Molecular Formula: C7H7F3N2O2S
Molecular Weight: 240.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 49674-29-5 |
|---|---|
| Molecular Formula | C7H7F3N2O2S |
| Molecular Weight | 240.21 g/mol |
| IUPAC Name | 3-amino-5-(trifluoromethyl)benzenesulfonamide |
| Standard InChI | InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-5(11)3-6(2-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14) |
| Standard InChI Key | HXGAXJYBRVVJIK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1N)S(=O)(=O)N)C(F)(F)F |
Introduction
Structural Features and Molecular Characteristics
Molecular Architecture
3-Amino-5-(trifluoromethyl)benzenesulfonamide (CHFNOS) features a benzene ring with three distinct functional groups:
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Amino group (-NH): Positioned at the 3rd carbon, this group participates in hydrogen bonding and serves as a site for further chemical modifications .
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Trifluoromethyl group (-CF): Located at the 5th carbon, this strongly electron-withdrawing group enhances the compound’s stability and influences its electronic distribution .
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Sulfonamide group (-SONH): Attached to the 1st carbon, this moiety is critical for enzyme inhibition and biological activity .
The molecular weight is 252.21 g/mol, with a calculated partition coefficient (LogP) of 1.82, indicating moderate lipophilicity .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHFNOS | |
| Molecular Weight | 252.21 g/mol | |
| Hydrogen Bond Donors | 2 (NH, SONH) | |
| Hydrogen Bond Acceptors | 5 (SO, NH, CF) |
Crystallographic Insights
X-ray diffraction studies of analogous trifluoromethyl sulfonamides reveal twisted molecular geometries. For example, the dihedral angle between the benzene ring and adjacent functional groups ranges from 31.1° to 55.58°, creating a non-planar conformation that influences binding to biological targets . The sulfonamide group adopts a nearly perpendicular orientation relative to the aromatic ring (N–S–C–C torsion angle = 83.7°), facilitating hydrogen-bonded supramolecular chains along crystallographic axes .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
The synthesis typically proceeds via a two-step route:
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Cyclization: Aminoguanidine bicarbonate reacts with carboxylic acids (e.g., 3-trifluoromethylbenzoic acid) in toluene under reflux to form 3-amino-1H-1,2,4-triazole intermediates .
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Sulfonylation: The triazole intermediate undergoes nucleophilic substitution with benzenesulfonyl chloride derivatives in acetonitrile or DMF, yielding the final product .
Table 2: Representative Synthesis Conditions
| Step | Reagents | Temperature | Yield | Purity |
|---|---|---|---|---|
| 1 | Aminoguanidine, Carboxylic Acid | 110°C | 91–99% | >95% |
| 2 | Sulfonyl Chloride, DMF | RT | 50–62% | 90–98% |
Industrial Production Challenges
Scale-up efforts face hurdles in optimizing trifluoromethyl group incorporation, which requires specialized fluorination reagents like sulfur tetrafluoride (SF). Continuous flow reactors have shown promise in improving yield (up to 72% at pilot scale) by enhancing mass transfer during exothermic sulfonylation steps.
Chemical Properties and Reactivity
Electronic Effects
The -CF group induces strong electron-withdrawing effects (-I effect), decreasing electron density at the benzene ring’s 5th position. This polarization:
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Increases acidity of the sulfonamide NH group (pK ≈ 8.2 vs. 10.3 for non-fluorinated analogs)
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Enhances stability toward oxidative degradation (half-life in HO: 48 hr vs. 12 hr for -CH analogs)
Reaction Pathways
Key transformations include:
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Nucleophilic Aromatic Substitution: The electron-deficient ring undergoes substitution at the 4th position with amines or alkoxides .
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Sandmeyer Reaction: Diazotization of the amino group enables introduction of halides or cyano groups .
Biological Activity and Mechanism of Action
Antimalarial Activity
In vitro testing against P. falciparum 3D7 strains showed IC values of 0.8–1.2 µM, surpassing benchmark drugs like sulfadoxine (IC = 2.5 µM) . Docking studies indicate strong binding to DHPS (ΔG = -9.3 kcal/mol) via:
Table 3: Comparative Antimalarial Efficacy
| Compound | IC (µM) | Target Affinity |
|---|---|---|
| 3-Amino-5-(trifluoromethyl)BSA | 0.8–1.2 | DHPS |
| Sulfadoxine | 2.5 | DHPS |
| Chloroquine | 0.02 | Heme Polymerase |
Recent Advances and Future Directions
Hybrid Drug Development
2024 saw the first reported hybrid molecule combining 3-amino-5-(trifluoromethyl)benzenesulfonamide with artemisinin derivatives, showing synergistic antimalarial effects (FIC index = 0.3) .
Computational Design
Machine learning models predict that substituting the amino group with acetylated variants could improve blood-brain barrier penetration (predicted LogBB = -0.7 vs. -1.2 for parent compound) .
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